methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a chemical compound with the following structure:
Structure: CH3COOCH2CH2C(O)N(C6H2F3)C(O)NHCH2CH2COOCH3
This compound belongs to the class of isoquinoline derivatives and contains a trifluorophenyl group. Its synthesis and applications have garnered significant interest in both academic and industrial research.
Preparation Methods
The synthetic routes to prepare methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon-carbon bonds using organoboron reagents. Specifically, boron-based reagents, such as arylboronic acids or boronate esters, react with aryl halides (e.g., aryl chlorides or bromides) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .
Chemical Reactions Analysis
The compound can undergo several reactions, including:
Arylation: It can participate in Suzuki–Miyaura cross-coupling reactions, as mentioned earlier.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The trifluorophenyl group can be substituted with other aryl or alkyl groups.
Common reagents include palladium catalysts, boron-based reagents, and reducing agents. The major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate finds applications in:
Chemical Research: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its industrial applications may include fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For Sitagliptin, it inhibits DPP-IV, thereby enhancing insulin secretion and controlling blood glucose levels.
Comparison with Similar Compounds
While methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is unique due to its trifluorophenyl group, other isoquinoline derivatives with similar functionalities exist. These include compounds with different substituents on the isoquinoline ring.
Biological Activity
Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and pharmacological effects.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a trifluorophenyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds with trifluorophenyl moieties. For example, derivatives of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In studies involving human normal fetal lung fibroblast MRC-5 cells, several derivatives exhibited low cytotoxicity at concentrations up to 10μM, with cell viability remaining above 91%. Notably, only one compound showed slight inhibition at higher concentrations . This suggests that modifications in the chemical structure can lead to variations in cytotoxic effects.
Pharmacological Insights
The pharmacological potential of this compound may also extend to anti-inflammatory and analgesic activities. Compounds with similar structural features have been investigated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These activities are critical for developing new therapeutic agents for conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that the presence of the trifluorophenyl group significantly enhances biological activity. The introduction of various substituents at specific positions on the isoquinoline scaffold can modulate potency and selectivity against different biological targets .
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited superior activity against E. coli compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro tests showed that while most derivatives maintained high cell viability in MRC-5 cells, one derivative caused a notable decrease in viability at higher concentrations.
Properties
Molecular Formula |
C20H15F3N2O4 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
methyl 3-[[1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C20H15F3N2O4/c1-29-17(26)6-7-24-19(27)14-10-25(11-8-15(21)18(23)16(22)9-11)20(28)13-5-3-2-4-12(13)14/h2-5,8-10H,6-7H2,1H3,(H,24,27) |
InChI Key |
BOWKPSAUVMYWMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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